Butylhydroxyanisole

Vue d'ensemble

Description

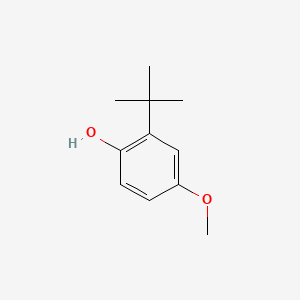

Butylhydroxyanisole is a synthetic, waxy, solid petrochemical compound known for its antioxidant properties. It is widely used as a preservative in food, food packaging, animal feed, cosmetics, pharmaceuticals, rubber, and petroleum products . This compound consists of a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is prepared by reacting 4-methoxyphenol with isobutylene . Another method involves reacting 4-methylphenol (p-cresol) with tert-butyl alcohol using a catalyst .

Industrial Production Methods: Commercial production of this compound typically involves the reaction of 4-methoxyphenol with isobutylene under controlled conditions to ensure high yield and purity . The process is optimized to produce a mixture of the two isomers, with 3-tert-butyl-4-hydroxyanisole being the more potent antioxidant .

Analyse Des Réactions Chimiques

Types of Reactions: Butylhydroxyanisole primarily undergoes oxidation reactions due to its antioxidant properties . It acts as a free radical scavenger, stabilizing free radicals and preventing further free radical reactions .

Common Reagents and Conditions: The compound is often used in combination with other phenolic antioxidants such as butylated hydroxytoluene, tertiary-butyl hydroquinone, and propyl gallate to enhance its antioxidative effects . It is also combined with ascorbic acid, citric acid, and phosphoric acid for better antioxidative performance .

Major Products Formed: The major products formed from the reactions of this compound are stabilized free radicals, which prevent the oxidation of fats and oils in various products .

Applications De Recherche Scientifique

Food Industry Applications

BHA is primarily utilized as a food preservative due to its antioxidant properties. It helps inhibit the oxidation of fats and oils in food products, which can lead to rancidity and loss of flavor.

- Regulatory Status : The European Food Safety Authority (EFSA) has established that BHA can be safely used as a feed additive at concentrations up to 150 mg/kg for various animal species, with specific considerations for cats due to potential toxicity .

- Effectiveness : Studies demonstrate that BHA is effective in prolonging the shelf life of various food items, including snacks and oils. It works synergistically with other antioxidants like butylated hydroxytoluene (BHT) to enhance overall effectiveness .

Cosmetic and Personal Care Products

BHA is commonly found in cosmetics and personal care products as a stabilizer and antioxidant.

- Safety Assessments : The safety of BHA in cosmetics has been evaluated, revealing that it may inhibit the formation of mutagenic metabolites, suggesting protective effects against certain types of cellular damage .

- Immunomodulatory Effects : Research indicates that BHA may influence immune responses. In a study involving BALB/c mice, BHA was shown to promote macrophage phagocytosis, enhancing immune function .

Pharmaceutical Applications

In pharmaceuticals, BHA serves as an excipient and stabilizer in drug formulations.

- Protective Effects : BHA has been studied for its protective effects against hepatotoxicity induced by acetaminophen in laboratory animals. This suggests potential applications in formulations aimed at liver protection .

- Carcinogenicity Concerns : Despite its applications, BHA has been classified as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumor development . This classification necessitates careful consideration of its use in pharmaceutical products.

Table 1: Summary of Key Studies on BHA

Mécanisme D'action

Butylhydroxyanisole exerts its effects by acting as a free radical scavenger. The conjugated aromatic ring of this compound stabilizes free radicals, sequestering them and preventing further free radical reactions . This mechanism is crucial in preventing the oxidation of fats and oils, thereby extending the shelf life of various products .

Comparaison Avec Des Composés Similaires

Butylated Hydroxytoluene: Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.

Tertiary-Butyl Hydroquinone: A phenolic antioxidant used in food preservation.

Propyl Gallate: An antioxidant used in combination with other phenolic antioxidants for enhanced effects.

Uniqueness of Butylhydroxyanisole: this compound is unique due to its mixture of two isomeric compounds, with 3-tert-butyl-4-hydroxyanisole being the more potent antioxidant . This mixture provides a broader range of antioxidative effects compared to other single-compound antioxidants .

Activité Biologique

Butylhydroxyanisole (BHA) is a synthetic antioxidant widely used in food, cosmetics, and pharmaceuticals. Its biological activity encompasses a range of effects, including antioxidant properties, potential endocrine disruption, and anti-inflammatory actions. This article provides a comprehensive overview of BHA's biological activity, supported by research findings and data tables.

Chemical Structure and Properties

BHA is primarily composed of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. The latter is considered more effective as an antioxidant and constitutes approximately 90% of commercial BHA products . Its structure allows it to scavenge free radicals, thereby preventing oxidative damage in various biological systems.

Antioxidant Activity

BHA exhibits significant antioxidant activity, which is crucial for its role in food preservation and health applications.

BHA functions by donating hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. Studies have demonstrated that BHA can inhibit lipid peroxidation, a process that leads to cell membrane damage.

Research Findings

A study utilizing the DPPH assay showed that BHA effectively scavenges free radicals, with a probability of activity (Pa) of 0.843 compared to other antioxidants . The following table summarizes the antioxidant activities of BHA alongside other compounds:

| Compound | Lipid Peroxidase Inhibitor (Pa) | Antioxidant (Pa) | Free Radical Scavenger (Pa) |

|---|---|---|---|

| BHA | 0.485 | 0.843 | 0.797 |

| BHT | 0.843 | 0.845 | 0.797 |

Anti-Inflammatory Effects

BHA has been studied for its anti-inflammatory properties, particularly in the context of macrophage activation.

Case Study: Gene Expression

In a study examining the effects of BHA on gene expression related to inflammation, it was found that combinations of BHA with other antioxidants like butylated hydroxytoluene (BHT) significantly inhibited the expression of cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells stimulated by lipopolysaccharides (LPS) . This suggests that BHA may play a role in reducing inflammation through synergistic interactions with other antioxidants.

Endocrine Disruption Potential

Despite its beneficial properties, concerns have been raised regarding BHA's potential endocrine-disrupting effects.

Research Insights

BHA has been shown to exhibit weak estrogenic activity and anti-androgenic properties in vitro. A review indicated that while it presents dual properties as both an estrogenic antagonist and an antiestrogenic agent in vivo, the safety profile remains uncertain due to insufficient data on long-term exposure effects .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with high doses of BHA.

Carcinogenicity Concerns

Research indicates that high doses of synthetic antioxidants like BHA may be linked to tumor promotion in animal studies . The European Food Safety Authority (EFSA) has concluded that while no immediate safety concerns arise from typical dietary exposure levels, further studies are necessary to fully understand the implications of long-term use .

Propriétés

IUPAC Name |

2-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKEAMVRSLQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040788 | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

507 to 518 °F at 733 mmHg (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

313 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25013-16-5, 121-00-6, 921-00-6 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 to 131 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butylhydroxyanisole exert its antioxidant activity?

A1: this compound functions as an antioxidant by donating hydrogen atoms to free radicals, effectively interrupting the chain reaction of lipid oxidation. [, , ] This protects unsaturated fats and oils from becoming rancid, extending their shelf life.

Q2: Are there other biological effects attributed to this compound beyond its antioxidant properties?

A2: Research suggests that BHA can induce phase 2 enzymes, which play a role in detoxification processes. [] Studies have investigated its potential in ameliorating oxidative stress-related conditions, such as experimental allergic encephalitis, by increasing glutathione levels. [] Additionally, BHA has been shown to interact with mitochondrial enzymes involved in the respiratory chain. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol.

Q4: How does this compound perform in different environments and applications?

A4: this compound demonstrates significant antioxidant capacity in various matrices, including oils, fats, and emulsions. [, , , , , ] Its effectiveness can be influenced by factors such as temperature, pH, and the presence of other antioxidants or pro-oxidants.

Q5: Are there specific material compatibility issues related to this compound?

A5: One study revealed that BHA exhibited incompatibility with the drug simvastatin, leading to crystal amorphization. [] This highlights the importance of compatibility testing when incorporating BHA into formulations.

Q6: How do structural modifications to this compound impact its antioxidant activity?

A6: While specific SAR studies on BHA were not included in the provided research, it is generally understood that the presence of the phenolic hydroxyl group and the tert-butyl group contribute to its antioxidant properties. [, ] Modifications to these groups could potentially alter its activity, potency, and selectivity.

Q7: What strategies can be employed to enhance the stability of this compound in formulations?

A7: Several approaches can be used to improve BHA stability, including:

- Encapsulation: Encapsulating BHA within a protective matrix, like cellulose microspheres, can shield it from environmental factors and enhance its shelf life. []

- Synergistic Blends: Combining BHA with other antioxidants, such as tocopherols or ascorbic acid, can create synergistic effects, boosting overall antioxidant capacity and stability. [, , , , ]

- Packaging: Utilizing appropriate packaging materials that minimize light and oxygen permeation can help preserve BHA stability. []

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A8: Research indicates that BHA is readily absorbed from the gastrointestinal tract. [, ] It is metabolized in the liver, primarily via conjugation reactions, and excreted mainly in urine. [, ]

Q9: What model systems have been used to study the efficacy of this compound?

A9: Studies have employed various models to investigate BHA's effects, including:

- Cell-based assays: Assessing BHA's impact on cell viability, oxidative stress markers, and enzyme activity in cell lines. []

- Animal models: Investigating BHA's influence on disease models, such as experimentally induced myocardial necrosis or experimental allergic encephalitis. [, , ]

- Food and oil stability tests: Evaluating BHA's ability to prevent rancidity and extend shelf life in food products and oils. [, , , , ]

Q10: Are there any safety concerns associated with the use of this compound?

A10: While BHA is generally considered safe at approved levels, some studies suggest potential toxicological effects at high doses. [, ] Further research is crucial to comprehensively evaluate its long-term safety profile.

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several methods are used to analyze BHA, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of BHA in various matrices. [, , ]

- Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID), is another commonly used method for BHA analysis. []

- Voltammetric Methods: Electrochemical techniques, like square-wave voltammetry, offer sensitive and selective approaches for BHA determination, even in complex samples like edible oils. [, ]

Q12: What is known about the environmental fate and potential ecological impacts of this compound?

A12: Further research is needed to fully assess the environmental persistence, bioaccumulation potential, and ecotoxicological effects of BHA.

Q13: Are there viable alternatives to this compound as an antioxidant?

A13: Several natural and synthetic antioxidants can serve as alternatives to BHA, including:

- Tocopherols: Naturally occurring vitamin E compounds with potent antioxidant activity. [, , ]

- Ascorbic Acid (Vitamin C): A water-soluble antioxidant widely used in food and pharmaceutical formulations. [, ]

- Propyl Gallate: A synthetic antioxidant commonly used in combination with BHA. [, ]

Q14: What resources are available to support research on this compound?

A14: Numerous resources facilitate BHA research, including:

Q15: How has the research landscape surrounding this compound evolved over time?

A15: Early research primarily focused on BHA's antioxidant properties and applications in food preservation. [] Over time, investigations have expanded to explore its broader biological activities, including potential health benefits and toxicological effects. [, , , ]

Q16: How does research on this compound intersect with other scientific disciplines?

A16: BHA research draws upon and contributes to a diverse range of fields, including:

- Food Science and Technology: Understanding BHA's role in food preservation, shelf-life extension, and sensory quality. [, , , ]

- Pharmaceutical Science: Investigating BHA's potential as a therapeutic agent, drug delivery vehicle, or excipient in pharmaceutical formulations. [, , ]

- Toxicology: Evaluating the safety profile, potential adverse effects, and mechanisms of toxicity of BHA. [, ]

- Biochemistry and Molecular Biology: Elucidating the molecular mechanisms underlying BHA's biological activities, including its interactions with enzymes, receptors, and signaling pathways. [, ]

- Environmental Science: Assessing the environmental fate, biodegradation, and potential ecological impacts of BHA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.